5-Chloro-1H-indazol-6-OL
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Overview
Description
5-Chloro-1H-indazol-6-OL is a heterocyclic aromatic organic compound that belongs to the indazole family. Indazoles are known for their diverse biological activities, including anti-inflammatory, antimicrobial, anticancer, and antiviral properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-1H-indazol-6-OL can be achieved through various methods, including transition metal-catalyzed reactions, reductive cyclization reactions, and metal-free reactions. One common method involves the Cu(OAc)2-catalyzed formation of N-N bonds using oxygen as the terminal oxidant . Another approach includes the condensation of o-fluorobenzaldehydes with hydrazine .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
5-Chloro-1H-indazol-6-OL undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, which can exhibit different biological activities and properties.
Scientific Research Applications
5-Chloro-1H-indazol-6-OL has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, anti-inflammatory, and antimicrobial properties. It has shown potential as a lead compound for drug development.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of various industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Chloro-1H-indazol-6-OL involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby modulating biochemical pathways involved in disease processes . The presence of the chlorine atom and hydroxyl group can enhance its binding affinity and specificity towards these targets.
Comparison with Similar Compounds
Similar Compounds
5-Chloro-1H-indazole: Lacks the hydroxyl group at the 6th position, which may affect its biological activity and chemical reactivity.
6-Hydroxy-1H-indazole: Lacks the chlorine atom at the 5th position, which can influence its pharmacological properties.
1H-indazole: The parent compound without any substituents, serving as a reference for comparing the effects of different functional groups.
Uniqueness
5-Chloro-1H-indazol-6-OL is unique due to the presence of both the chlorine atom and hydroxyl group, which can synergistically enhance its biological activity and chemical reactivity. This dual substitution pattern can lead to distinct pharmacological profiles and potential therapeutic applications.
Properties
Molecular Formula |
C7H5ClN2O |
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Molecular Weight |
168.58 g/mol |
IUPAC Name |
5-chloro-1H-indazol-6-ol |
InChI |
InChI=1S/C7H5ClN2O/c8-5-1-4-3-9-10-6(4)2-7(5)11/h1-3,11H,(H,9,10) |
InChI Key |
XPYRZGAZFOETTF-UHFFFAOYSA-N |
Canonical SMILES |
C1=C2C=NNC2=CC(=C1Cl)O |
Origin of Product |
United States |
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